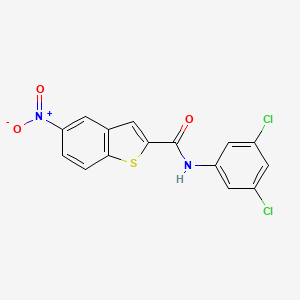![molecular formula C21H23F3N6O B2953268 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021061-17-5](/img/structure/B2953268.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an organic compound featuring a complex structure with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Ring: This step begins with the cyclization of appropriate precursors under controlled conditions.
Azepane Integration: Incorporating the azepane ring involves nucleophilic substitution reactions.
Benzamide Formation: Final assembly via amide bond formation with a trifluoromethyl benzamide derivative.
Industrial Production Methods: In industrial settings, the production of this compound often uses automated synthesis equipment, ensuring precise control over reaction conditions like temperature, pressure, and reagent concentration to achieve high yields and purity.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring, resulting in various oxidized derivatives.
Reduction: Reductive amination can be employed to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions Used
Oxidizing agents: Such as PCC, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts like palladium or platinum complexes.
Major Products Formed from These Reactions: Oxidized and reduced derivatives of the azepane and pyrazolopyrimidine moieties, along with various substituted benzamide products.
Aplicaciones Científicas De Investigación
Comprehensive Description: This compound has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis, aiding the construction of more complex molecules.
Biology: Its derivatives can be studied for potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic potential in treating various diseases, possibly acting as inhibitors for specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects: The compound's effects depend on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activities by binding to active sites or allosteric regions.
Molecular Targets and Pathways Involved
Enzymatic Targets: Could include kinases, proteases, or other critical enzymes in biochemical pathways.
Receptor Pathways: Modulates signaling pathways by binding to various receptor types, influencing downstream effects.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl benzamide group, which imparts distinct electronic and steric properties.
List of Similar Compounds
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-(4-(tetrahydropyran-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Propiedades
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)16-7-5-6-15(12-16)20(31)25-8-11-30-19-17(13-28-30)18(26-14-27-19)29-9-3-1-2-4-10-29/h5-7,12-14H,1-4,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYXSODDUORTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
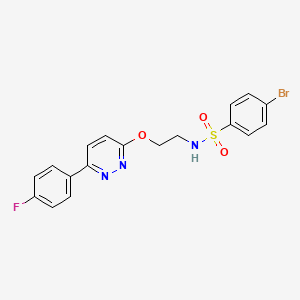
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)
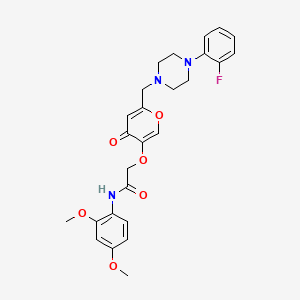
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)
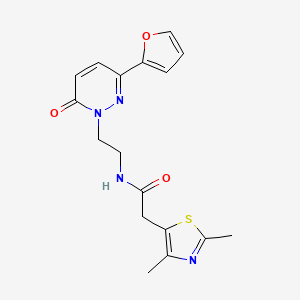


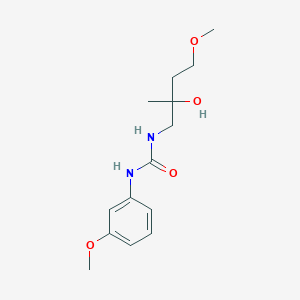
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2953205.png)
